molecular formula C7H7Cl2N B130939 2,5-Dichlorobenzylamine CAS No. 10541-69-2

2,5-Dichlorobenzylamine

Cat. No.: B130939
CAS No.: 10541-69-2
M. Wt: 176.04 g/mol
InChI Key: AKGJLIXNRPNPCH-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring and Public Health

Research has demonstrated the widespread presence of p-Dichlorobenzene, a related compound to 2,5-Dichlorobenzylamine, in the environment and its potential impact on public health. For instance, a study found that a significant percentage of adults in the United States had detectable levels of 2,5-dichlorophenol, a metabolite of p-dichlorobenzene, in their urine. This indicates a high prevalence of exposure to p-dichlorobenzene, necessitating further studies on its long-term health effects on exposed populations (Hill et al., 1995).

Antimycobacterial Properties

Benzylamines, including derivatives of this compound, have been synthesized and evaluated for their antimycobacterial properties. Some derivatives demonstrated significant inhibitory effects on various Mycobacterium species, indicating their potential in developing treatments for diseases like tuberculosis (Meindl et al., 1984).

Algae Control

Dichlorobenzylamine derivatives have been synthesized and evaluated for their algicidal activity against harmful red tides. Some derivatives showed high algicidal activity against multiple harmful algae species, suggesting their suitability for controlling harmful algae in aquatic environments (Choi et al., 2016).

Metabolic and Health Effects

The exposure to para-dichlorobenzene, closely related to this compound, has been linked to potential health effects in humans. Studies have explored the relationship between exposure to this compound and conditions like diabetes and thyroid dysfunction in adolescents, suggesting a need for further investigation into these associations (Wei & Zhu, 2016).

Synthesis of Stable Isotopes

Research has also focused on the synthesis of stable isotopes of dichlorobenzylamine derivatives, such as [13C7]3,5‐dichlorobenzylamine hydrochloride, for use in scientific studies, particularly in LC-MS assays (Harwood, 2004).

Catalysis and Chemical Synthesis

Benzylamines, including those related to this compound, play a vital role in pharmaceutical compounds. Advances in catalytic methodologies have enabled the efficient synthesis of benzylamines, contributing significantly to pharmaceutical chemistry (Yan et al., 2016).

Safety and Hazards

2,5-Dichlorobenzylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s noted that it may cause respiratory irritation , suggesting that it may interact with the respiratory system.

Pharmacokinetics

It’s known that the compound has a molecular weight of 17604 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s noted that the compound can cause severe skin burns and eye damage , indicating its potential cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichlorobenzylamine. For instance, exposure to moist air or water could potentially affect its stability . Furthermore, it’s recommended to handle the compound only in a well-ventilated area or outdoors , suggesting that the compound’s action and efficacy could be influenced by the surrounding air quality and ventilation.

Properties

IUPAC Name

(2,5-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGJLIXNRPNPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147115
Record name Benzenemethanamine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-69-2
Record name Benzenemethanamine, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The various benzylamine derivatives used in this study, when not commercially available, were synthesized by the methods shown in FIG. 5. 2,5-Dichlorobenzylamine 64 and 2-chloro-5-iodobenzylamine 65 were prepared from the corresponding benzyl bromides. Compound 60 was prepared from 2-chloro-5-iodotoluene by bromination with N-bromosuccinimide in CCl4. Wilson et al., J. Med. Chem 1989, 32, 1057-1062. 60 and 61 were treated with potassium phthalimide in N,N-dimethylformamide at 60° C. to obtain compounds 62 and 63 as white solids in 95% yield. Deprotection with hydrazine gave 64 and 65 in 80% yield. Treu et al., Molecules 2002, 7, 743-750.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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